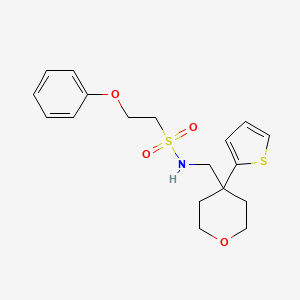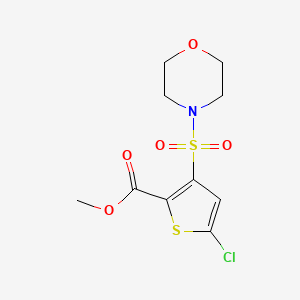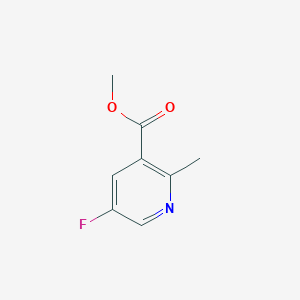
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide dihydrochloride is a chemical compound with the molecular formula C14H19Cl2N3 . It is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide dihydrochloride consists of 14 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms. The molecular weight of the compound is 300.23.Aplicaciones Científicas De Investigación
Structural and Property Studies
- Research has focused on understanding the structural aspects of amide-containing isoquinoline derivatives, revealing insights into how these compounds interact with various acids to form gels or crystalline solids. These interactions are crucial for developing materials with specific properties such as fluorescence or for forming host–guest complexes with enhanced fluorescence emissions (Karmakar et al., 2007).
Chemical Reactions and Synthesis
- Photochemical reactions of dimethylcarbamoylquinolines have been studied, showing efficient conversion into other compounds under specific conditions, highlighting their potential in synthetic chemistry and material science (Ono & Hata, 1983).
Antitubercular and Pharmacological Applications
- Novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones have been synthesized and evaluated for their antitubercular activity. Such studies demonstrate the potential medicinal applications of these compounds in treating infectious diseases (Kantevari et al., 2011).
Fluorescent Chemosensors
- Quinoline-based compounds have been developed as fluorescent chemosensors for detecting metal ions such as Zn2+ in aqueous media, showcasing their application in environmental monitoring and bioimaging (Kim et al., 2016).
Corrosion Inhibition
- Studies on quinoxaline derivatives as corrosion inhibitors for carbon steel in hydrochloric acid solution have shown promising results, indicating their potential in industrial applications to protect metals from corrosion (Zarrouk et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2,2-dimethyl-N'-quinolin-3-ylpropanimidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.2ClH/c1-14(2,3)13(15)17-11-8-10-6-4-5-7-12(10)16-9-11;;/h4-9H,1-3H3,(H2,15,17);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGFNAJEQAPQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NC1=CC2=CC=CC=C2N=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2554442.png)

![tert-Butyl N-[(1H-1,2,3-benzotriazol-1-yl({[(tert-butoxy)carbonyl]imino})methyl]carbamate](/img/structure/B2554448.png)

![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-isopropylphenyl)pyridazine](/img/structure/B2554450.png)
![8-(4-ethoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2554453.png)
![Cyclohexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2554454.png)

![3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2554457.png)



